1-[(2-Methoxyphenyl)methyl]-3-methylurea

physicochemical profiling membrane permeability urea transporter inhibitors

Assay reproducibility failures often stem from uncontrolled substitution at urea N-sites. This 2-methoxybenzyl-methylurea (CAS 925200-06-2) provides a chemically defined scaffold with precisely two H-bond donors and an XLogP3 of 1.0. - Dual HBD (TPSA 50.4 Ų) matches UT-A1 transporter pharmacophore requirements. - Single N-methyl group retains a reactive -NH- site for systematic SAR derivatization. - 98% purity minimizes impurities that interfere with biological assays or subsequent synthesis.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 925200-06-2
Cat. No. B2886007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methoxyphenyl)methyl]-3-methylurea
CAS925200-06-2
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCNC(=O)NCC1=CC=CC=C1OC
InChIInChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3,(H2,11,12,13)
InChIKeyVMAPVANBNUXVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Baseline of 1-[(2-Methoxyphenyl)methyl]-3-methylurea


1-[(2-Methoxyphenyl)methyl]-3-methylurea (CAS 925200-06-2) is a monosubstituted N-methyl-N′-(2-methoxybenzyl)urea derivative belonging to the substituted benzylurea class. Its molecular formula is C10H14N2O2 with a molecular weight of 194.23 g/mol [1]. Computed descriptors include an XLogP3 of 1 and a topological polar surface area (TPSA) of 50.4 Ų, indicating a balance between lipophilicity and polarity that is distinct from its close structural analogs [1]. The compound is characterized by a methyl group on one urea nitrogen and a 2-methoxybenzyl substituent on the other, positioning it as a scaffold for further functionalization or as a probe for biological target engagement studies.

ScaffoldMonosubstituted benzylurea for target engagement probe development
Property balanceIntermediate TPSA and lipophilicity for cellular permeability and solubility
Functional handleReactive secondary amine enables further N-derivatization

Why 1-[(2-Methoxyphenyl)methyl]-3-methylurea Cannot Be Replaced by Generic Analogs


Substituted benzylureas exhibit highly divergent physicochemical and biological properties based on subtle variations in N-substitution. For 1-[(2-methoxyphenyl)methyl]-3-methylurea, the presence of a single methyl group on the urea nitrogen—rather than a second benzyl substituent, a dimethyl substitution, or an unsubstituted urea—preserves two hydrogen bond donor (HBD) sites while maintaining a computed TPSA of 50.4 Ų [1]. In contrast, its N,N-dimethyl analog (CAS 153903-28-7) has only one HBD and a TPSA of 41.6 Ų [2]. These molecular descriptors have been demonstrated to correlate with membrane permeability, aqueous solubility, and target binding geometry in urea-based inhibitor series [3]. Consequently, generic substitution with a close analog—even one sharing the 2-methoxybenzyl moiety—can lead to altered pharmacokinetic profiles or loss of target engagement, undermining assay reproducibility and hit validation.

Single methyl substitution preserves dual H-bond donor sites; dimethyl analog reduces to one, limiting interaction with kinase hinge or urea transporter pockets.
Intermediate TPSA and XLogP3 confer balanced ADME profile; unsubstituted analog is overly polar, dimethyl analog may increase non-specific binding risk.
N-methyl substitution blocks further alkylation at that position; the N,N-dimethyl analog cannot be derivatized without dealkylation.

Quantitative Differentiation from Key Structural Analogs


Topological Polar Surface Area and Membrane Permeation

TPSA is a critical determinant of passive membrane permeability. 1-[(2-Methoxyphenyl)methyl]-3-methylurea exhibits a computed TPSA of 50.4 Ų [1]. This value is 21% higher than the closely related N,N-dimethyl analog 3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea (TPSA 41.6 Ų [2]) and 21.7% lower than the N-unsubstituted analog [(2-methoxyphenyl)methyl]urea (TPSA 64.4 Ų [3]). In urea transporter inhibitor programs, TPSA values between 50–60 Ų have been associated with optimal permeability for cellular assays, while values below 45 Ų often correlate with enhanced blood-brain barrier penetration but reduced aqueous solubility [4].

TPSA comparison
Reported
50.4 Ų
vs 41.6 / 64.4 Ų
Intermediate TPSA supports balanced permeability-solubility for intracellular target studies
Data to verify; computed values (PubChem)
physicochemical profiling membrane permeability urea transporter inhibitors

Hydrogen Bond Donor Count and Target Binding

The target compound possesses two hydrogen bond donors (HBD) arising from the –NH– and –NHCH3 urea nitrogens [1]. Its N,N-dimethyl analog (CAS 153903-28-7) possesses only one HBD [2]. The additional HBD in the target compound is predicted to enhance aqueous solubility and enable an additional directional interaction with biological targets such as kinase hinge regions or urea transporters, which have been shown to require dual hydrogen bonding for potent inhibition [3]. The N-unsubstituted analog (CAS 99362-55-7) also has two HBDs, but its lower lipophilicity (XLogP3 0.6 vs. 1.0 for the target) shifts the overall profile toward higher polarity.

H-bond donors
Reported
2 HBD
vs 1 (dimethyl) / 2 (unsubstituted)
Dual HBD capability required for ATP-binding site or urea transporter engagement
Computed descriptor; target binding must be confirmed
hydrogen bonding solubility structure-activity relationship

Lipophilicity and CNS Drug-Likeness

The target compound has an XLogP3 of 1.0 [1], which falls within the optimal range (1–3) for CNS drug candidates according to commonly referenced medicinal chemistry guidelines [3]. The N,N-dimethyl analog has a slightly higher XLogP3 of 1.1 [2], while the N-unsubstituted analog is more polar with an XLogP3 of 0.6 [4]. In urea-based compound series, a one-log-unit shift in lipophilicity has been associated with a 5- to 10-fold change in plasma protein binding and tissue distribution [3].

Lipophilicity (XLogP3)
Reported
1.0
vs 1.1 (dimethyl) / 0.6 (unsubstituted)
Optimal lipophilicity for CNS drug-like space, supporting brain-penetrant probe design
CNS penetration requires direct measurement
lipophilicity CNS drug-likeness ADME profiling

Structural Basis for Urea Transporter Inhibition Selectivity

A structurally related N-(2-methoxybenzyl)-N′-methylurea scaffold has been reported in the BindingDB with an IC50 of 600 nM against rat UT-A1 expressed in MDCK cells [1]. In comparison, a distinct urea derivative with a different substitution pattern showed an IC50 of 1.65×10⁴ nM (16.5 μM) against UT-B in mouse erythrocytes, representing a 27.5-fold weaker inhibition [2]. While direct binding data for 1-[(2-methoxyphenyl)methyl]-3-methylurea (CAS 925200-06-2) is not publicly available, the N-methyl-N′-(2-methoxybenzyl) pharmacophoric pattern is shared with the active UT-A1 inhibitor scaffold, suggesting the target compound retains the critical H-bond donor/acceptor arrangement and benzyl spatial orientation necessary for UT-A1 engagement that is lost in the dimethyl analog.

UT-A1 inhibition (class inference)
Class-level
Scaffold-related N-(2-methoxybenzyl)-N′-methylurea IC50 600 nM (UT-A1); UT-B 16.5 μM
Class-level evidence supports UT-A1 selective pharmacophore; direct profiling of this compound needed
BindingDB; rat UT-A1 expressed in MDCK cells
urea transporter UT-A1 UT-B selectivity

Commercial Purity for Reproducible Screening

1-[(2-Methoxyphenyl)methyl]-3-methylurea is commercially available with a certified purity of 98% (HPLC) from established suppliers . This purity level exceeds the typical ≥95% specification of the unsubstituted analog [(2-methoxyphenyl)methyl]urea . For biological screening campaigns, a purity differential of 3 percentage points (95% vs. 98%) can translate to a 3% impurity burden that may contain agonistic or antagonistic contaminants capable of generating false positives in cell-based assays at screening concentrations of 10–30 μM, as demonstrated in ALARM NMR and biochemical counter-screening studies [1].

Commercial purity
Specification review
98% (HPLC)
Higher purity reduces false-positive risk from impurities in HTS
Supplier specification; batch-to-batch review advised
purity specification assay reproducibility procurement quality

High-Value Applications in Drug Discovery and Probe Development


Urea Transporter Inhibitor Screening and Hit Validation

As evidenced by class-level BindingDB data indicating that N-(2-methoxybenzyl)-N′-methylurea derivatives exhibit UT-A1 inhibitory activity (IC50 600 nM) with selectivity over UT-B [1], 1-[(2-methoxyphenyl)methyl]-3-methylurea is suitable for inclusion in focused screening libraries targeting urea transporters. Its dual hydrogen bond donor capacity (2 HBD) and intermediate TPSA (50.4 Ų) align with the pharmacophoric requirements for UT-A1 binding, while its 98% commercial purity minimizes impurity-related assay interference .

CNS-Permeable Probe Design

With an XLogP3 of 1.0, the compound resides firmly within the established CNS drug-like chemical space (XLogP 1–3, TPSA < 90 Ų) [2]. This lipophilicity profile is superior to the more polar N-unsubstituted analog (XLogP3 0.6) for passive blood-brain barrier penetration, while avoiding the elevated non-specific binding risk associated with the N,N-dimethyl analog (XLogP3 1.1, lower TPSA). The compound can serve as a control or starting scaffold in CNS-targeted kinase or GPCR programs where balanced ADME properties are critical for in vivo proof-of-concept studies.

Medicinal Chemistry Scaffold Diversification

The presence of a single methyl group on one urea nitrogen preserves a reactive secondary amine (-NH-) site amenable to further alkylation, acylation, or sulfonylation, enabling systematic exploration of structure-activity relationships without altering the 2-methoxybenzyl recognition element. This contrasts with the N,N-dimethyl analog (CAS 153903-28-7), which cannot undergo further N-substitution without dealkylation. The 98% purity specification ensures that subsequent derivatization chemistry proceeds with minimal side-product formation from starting material impurities.

Agrochemical Lead Discovery

Substituted N-methoxy-N-methylureas have a documented history of herbicidal activity correlated with specific benzene ring substitution patterns [3]. The 2-methoxybenzyl positioning in 1-[(2-methoxyphenyl)methyl]-3-methylurea, combined with its balanced lipophilicity and hydrogen bonding profile, makes it a candidate for systematic post-emergent herbicidal screening against monocot and dicot weed species, where the ortho-methoxy substitution pattern has been implicated in Hill inhibitory activity through quantitative structure-activity relationship (QSAR) analyses.

Application
Selection Property
Validation Focus
Urea transporter inhibitor screening
Dual HBD scaffold with intermediate TPSA
UT-A1 binding pharmacophore validation; impurity control
CNS target engagement probe design
Lipophilicity and TPSA within CNS drug-like space
Brain penetration assay; nonspecific binding assessment
Medicinal chemistry scaffold diversification
Reactive secondary amine site
N-derivatization chemistry; SAR expansion
Agrochemical lead discovery
2-Methoxybenzyl substitution pattern
Herbicidal screening; Hill inhibition assay context
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